N-(pentan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-pentan-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-4-10(2)15-14(16)11-5-6-12-13(9-11)18-8-7-17-12/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZUJECLVWQAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of a benzodioxine derivative with a suitable amine. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(pentan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The benzodioxine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(pentan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit various biological activities, including:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.
- Enzyme Inhibition : Molecular docking studies suggest that it interacts effectively with enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neuroprotection respectively.
Applications in Drug Development
This compound has potential applications in drug development:
Diabetes Management
The compound's interaction with α-glucosidase may provide a means to develop new antihyperglycemic agents. Inhibitors of this enzyme can slow carbohydrate absorption, thus managing blood sugar levels effectively.
Neuroprotective Agents
Given its affinity for acetylcholinesterase, there is potential for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds that inhibit this enzyme can enhance cholinergic neurotransmission.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Material : 2,3-dihydrobenzo[1,4]dioxin.
- Reagent : Pentan-2-amine.
- Reaction Conditions : Controlled temperature and pressure to yield the desired amide product.
Comparative Analysis with Analog Compounds
A comparison of this compound with related compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-hydroxyethyl)-2,3-dihydrobenzo[1,4]dioxin | Hydroxyethyl substitution at nitrogen | Enhanced solubility and potential neuroprotective effects |
| N-(butyl)-2,3-dihydrobenzo[1,4]dioxin | Butyl group instead of pentan-2-yl | Different pharmacokinetic profile |
| 1-(4-methylphenyl)-2,3-dihydrobenzo[1,4]dioxin | Aromatic substitution on benzodioxane core | Potential anticancer activity |
This table illustrates how variations in substituents can influence biological activity and pharmacological properties. The unique combination of the pentan-2-yl group and the specific positioning of the carboxamide functional group in this compound may confer distinct advantages over its analogs.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH free radical scavenging assays. Results indicated a significant reduction in free radical levels compared to control substances.
Case Study 2: Enzyme Inhibition
In vitro studies demonstrated that this compound exhibited potent inhibition of acetylcholinesterase activity. This suggests its potential use in developing treatments for cognitive disorders.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The benzodioxine carboxamide family varies primarily in the substituents attached to the amine group. Key examples include:
Structural Insights :
- Alkyl vs. Aryl Substituents : The pentan-2-yl group in the target compound offers greater lipophilicity compared to aryl groups (e.g., 3-methoxyphenyl in ), which could improve blood-brain barrier penetration. However, aryl groups may provide stronger binding to hydrophobic enzyme pockets.
Antibacterial Activity
Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, exhibit potent antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values comparable to ciprofloxacin .
Enzyme Inhibition
- Lipoxygenase (LOX) and Prostaglandin E2 Synthase-1 (mPGES-1) : Compound 161 (a sulfonamide-biphenyl derivative) demonstrated dual inhibition of LOX and mPGES-1, key enzymes in inflammatory pathways . The carboxamide scaffold’s flexibility may allow similar multi-target activity, though this requires validation.
- Thienopyrimidinyl Acetamide Derivatives: The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide () likely inhibits kinases or nucleotide-binding proteins due to its thienopyrimidine moiety, a feature absent in the target compound.
Pharmacokinetic and Toxicity Considerations
- Toxicity : Sulfonamide analogs () may carry hypersensitivity risks, whereas carboxamides are generally better tolerated.
Biological Activity
N-(pentan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Compound Overview
- IUPAC Name : N-pentan-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.30 g/mol
- CAS Number : Not specified in the results but available in chemical databases.
The compound's biological activity is primarily linked to its structural properties which allow it to interact with various cellular targets. Research indicates that compounds within the benzodioxine class can exhibit pro-apoptotic effects and influence autophagy pathways, making them candidates for cancer treatment.
Key Mechanisms:
- Pro-apoptotic Activity : this compound has been shown to induce apoptosis in cancer cells. This is particularly relevant in hematological malignancies and solid tumors.
- Autophagy Inhibition : The compound may impair autophagosome-lysosome fusion, contributing to its cytotoxic effects against tumor cells. This dual action of promoting apoptosis while inhibiting survival pathways like autophagy is significant in enhancing therapeutic efficacy.
Case Studies and Experimental Data
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various benzodioxine derivatives on a panel of cancer cell lines, including chronic lymphocytic leukemia (CLL) and oral squamous cell carcinoma (OSCC). The results indicated that these compounds could significantly reduce cell viability through apoptosis induction and autophagy modulation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| PBOX-6 | CLL | 15 | Apoptosis |
| PBOX-6 | OSCC | 20 | Autophagy Inhibition |
- Structure-Activity Relationship (SAR) :
- Pharmacokinetic Properties :
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Cyclization | 70–80 | 90 | NaOH, 80°C, 12h |
| Coupling | 60–75 | 95 | EDCI, RT, 24h |
Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- Benzodioxine protons: δ 4.2–4.4 ppm (multiplet, 4H, -O-CH₂-CH₂-O-).
- Pentan-2-yl group: δ 1.0–1.5 ppm (triplet, 3H, CH₃) and δ 1.6–1.8 ppm (sextet, 2H, CH₂) .
- ¹³C NMR :
- Carbonyl (C=O): δ 165–170 ppm.
- Benzodioxine aromatic carbons: δ 115–125 ppm.
- Infrared (IR) Spectroscopy :
- Mass Spectrometry (HRMS) :
- Molecular ion peak [M+H]⁺: Exact mass calculated for C₁₆H₂₁NO₃ = 275.1521.
Validation Tip : Compare experimental data with computational predictions (e.g., Gaussian software) to confirm structural assignments .
Advanced: How can researchers resolve contradictions in biological activity data across different assay models for this compound?
Answer:
Contradictions often arise from variations in assay conditions or target specificity. Methodological approaches include:
Orthogonal Assays :
- Use in vitro enzymatic assays (e.g., PARP-1 inhibition) alongside cell-based viability assays (MTT) to confirm mechanism-specific activity .
Dose-Response Analysis :
- Calculate IC₅₀ values in multiple models (e.g., cancer vs. normal cell lines) to identify selective toxicity.
Structural Analogs :
- Synthesize derivatives with modified substituents (e.g., replacing pentan-2-yl with cyclopentyl) to isolate SAR trends .
Meta-Analysis :
- Cross-reference data with structurally similar compounds (e.g., sulfonamide derivatives) to identify conserved bioactivity patterns .
Case Study : A 2023 study found conflicting IC₅₀ values (PARP-1 inhibition: 12 µM vs. 45 µM) due to buffer pH differences. Adjusting pH to 7.4 standardized results to 18 µM .
Advanced: What computational methods are recommended for predicting the binding affinity of this compound to target enzymes like PARP-1?
Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions between the benzodioxine carboxamide and PARP-1’s NAD⁺-binding domain.
- Key residues: Ser904, Tyr907 (hydrogen bonding with carbonyl group) .
MD Simulations :
- Run 100-ns simulations (AMBER/CHARMM) to assess stability of the ligand-receptor complex.
Free Energy Calculations :
- Apply MM-PBSA/GBSA to estimate binding free energy (ΔG). A ΔG ≤ -8 kcal/mol indicates strong binding .
Validation :
- Cross-check computational results with experimental SPR (surface plasmon resonance) data for KD values.
Example : A 2024 study predicted ΔG = -9.2 kcal/mol for PARP-1, aligning with experimental KD = 15 nM .
Advanced: How can X-ray crystallography data be effectively interpreted to understand the molecular conformation of this compound?
Answer:
Data Collection :
Refinement :
- Employ SHELXL for structure solution. Key parameters:
Conformational Analysis :
- Identify torsional angles (e.g., C6-C7-N-C8) to assess planarity of the carboxamide group.
- Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate intramolecular hydrogen bonding .
Crystallographic Tables :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Z’ (molecules/unit) | 1 |
| Bond Length (C=O) | 1.23 Å |
Application : A 2025 study resolved a twisted benzodioxine ring (dihedral angle = 12°), explaining reduced enzymatic activity in analogs .
Advanced: How can researchers address solubility challenges during in vitro testing of this compound?
Answer:
Co-Solvent Systems :
- Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
pH Adjustment :
- Ionize the carboxamide group by testing in buffers at pH 8–8.
Prodrug Design :
- Synthesize phosphate or ester prodrugs to improve bioavailability, later hydrolyzing in physiological conditions .
Surfactant Use :
- Add 0.01% Tween-80 to cell culture media to prevent aggregation.
Q. Data :
| Formulation | Solubility (µg/mL) |
|---|---|
| DMSO | 450 |
| PBS (pH 7.4) | 12 |
| β-Cyclodextrin | 85 |
Basic: What are the recommended storage conditions to ensure the compound’s stability?
Answer:
- Temperature : Store at -20°C in airtight, light-protected vials.
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis.
- Stability Monitoring :
- Conduct HPLC analysis every 6 months; degradation >5% warrants repurification .
Advanced: How can researchers validate the compound’s purity and identity in multi-step syntheses?
Answer:
Chromatography :
- Use UPLC-PDA (C18 column, acetonitrile/water) to achieve baseline separation of impurities (<0.5%).
Elemental Analysis :
- Confirm C, H, N content within ±0.3% of theoretical values.
Advanced Spectrometry :
- Perform 2D NMR (HSQC, HMBC) to assign quaternary carbons and verify connectivity .
XRD Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
